molecular formula C16H16BrN2O5P B11417884 Dimethyl {2-(4-bromophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-bromophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11417884
M. Wt: 427.19 g/mol
InChI Key: KFGZIUVXLHDMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that features a bromophenyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the bromophenyl and furan groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic rings or alkyl chains.

Scientific Research Applications

DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the furan and oxazole rings can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
  • DIMETHYL [2-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE

Uniqueness

The uniqueness of DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the bromophenyl group, in particular, can enhance its interactions with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H16BrN2O5P

Molecular Weight

427.19 g/mol

IUPAC Name

2-(4-bromophenyl)-4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C16H16BrN2O5P/c1-21-25(20,22-2)16-15(18-10-13-4-3-9-23-13)24-14(19-16)11-5-7-12(17)8-6-11/h3-9,18H,10H2,1-2H3

InChI Key

KFGZIUVXLHDMEK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=CO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.